(3,4-dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
3,4-Dimethoxyphenethylamine is an aromatic ether that is the derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions . It is an alkaloid isolated from the Cactaceae family .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as bromination and demethylation . For example, (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its two derivatives with bromine were synthesized from reactions such as bromination and demethylation of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various techniques such as Fourier transform infrared (FT-IR) spectroscopy, 1H NMR, 13C NMR, Mass spectroscopy, energy dispersive X-ray (EDX) analysis, thermogravimetric/derivative thermogravimetry (TG/DTG) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), and vibrating sample magnetometer (VSM) .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve processes like the Povarov cycloaddition reaction and N-furoylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the molecular weight of 3,4-Dimethoxyphenethylamine is 181.23 g/mol .
Scientific Research Applications
Synthesis and Derivatives
- Facile Synthesis of New Derivatives : A study described the synthesis of bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives incorporating a thieno-[2,3-b]thiophene moiety, which is related to the compound (Mabkhot et al., 2010).
- Antioxidant and Antimicrobial Activities : Research has been conducted on the synthesis of derivatives with antioxidant and antimicrobial activities, highlighting the potential biomedical applications of such compounds (Bassyouni et al., 2012).
- Selective O-Demethylation : A study investigated the selective O-demethylation during the bromination of a similar compound, showcasing the chemical reactivity and modification potential of such molecules (Çetinkaya et al., 2011).
Biochemical Properties and Applications
- Anticancer Potential : Certain derivatives of the compound have been designed and synthesized as biologically stable derivatives, showing promise as anticancer agents (Hayakawa et al., 2004).
- Molecular Docking Studies : Molecular docking studies of similar compounds have been performed to understand their potential as anticancer and antimicrobial agents, demonstrating the compound's relevance in drug discovery (Katariya et al., 2021).
Chemical Properties and Reactions
- Photochromism and Chemical Reactions : The photochromism and chemical reactions of dimers of similar compounds have been studied, indicating the compound's potential in material science and chemical engineering (Bai et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-10-5-4-9(8-11(10)18-2)12(16)15-7-6-14-13(15)19-3/h4-5,8H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHYFYSWZCZWDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN=C2SC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
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